

# Technical Support Center: Optimizing Interfaces in ProMPi FSI Batteries

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *1-Methyl-1-propylpiperidinium*

*bis(fluorosulfonyl)imide*

CAS No.: 911303-46-3

Cat. No.: B1435769

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Subject: Reducing Interfacial Resistance in

-propyl-

-methylpyrrolidinium bis(fluorosulfonyl)imide (ProMPi FSI) Systems Applicable For: Lithium-Metal (LMB) and Li-Ion Architectures Date: October 26, 2023 Technical Lead: Senior Application Scientist, Electrochemical Materials Division

## Introduction

You are likely using ProMPi FSI (also abbreviated as Pyr

FSI) to exploit its wide electrochemical window (>5.0 V) and non-flammability. However, you are encountering a common bottleneck: high interfacial impedance (

).

Unlike carbonate electrolytes, ProMPi FSI is viscous and lacks the native ability to form a flexible, conductive Solid Electrolyte Interphase (SEI) on Lithium metal. High resistance in your cells usually stems from two distinct failure modes:

- Physical: Poor wettability of the separator/electrode (high contact resistance).
- Chemical: Formation of a resistive, organic-rich SEI layer due to cation (

) decomposition rather than anion (FSI

) reduction.

This guide provides a self-validating troubleshooting workflow to diagnose and resolve these issues.

## Module 1: Diagnostic Workflow (EIS Analysis)

Before altering chemistry, you must localize the resistance. Use Electrochemical Impedance Spectroscopy (EIS).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Protocol:

- Rest cell for 4 hours (OCV stabilization).
- Apply AC amplitude: 10 mV.
- Frequency Range: 1 MHz to 10 mHz.
- Temperature: Standardize to 25°C (Impedance is highly temp-dependent in ILs).

## Data Interpretation Logic

Use the following logic tree to interpret your Nyquist plot.



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Figure 1: Diagnostic logic for localizing resistance sources in ProMPi FSI cells.

## Module 2: Troubleshooting Physical Resistance (Wetting)

Symptom: High Ohmic Resistance (

) or erratic cycling immediately after assembly.

The Mechanism: ProMPi FSI has a viscosity of ~40–60 cP at room temperature (vs. ~0.5 cP for carbonates). It struggles to penetrate polyolefin (PP/PE) separators, leading to "dry spots" where ions cannot flow.

Corrective Actions:

Parameter	Standard Approach (High Risk)	Optimized Approach (Low Resistance)	Technical Rationale
Separator	Celgard 2400 / 2500 (PP)	Glass Fiber (Whatman GF/D) or Ceramic Coated	Glass fiber has larger pores and higher surface energy, allowing viscous ILs to wick instantly.
Vacuum Filling	Ambient pressure filling	Vacuum seal (-90 kPa) + Heat (50°C)	Heat lowers viscosity temporarily; vacuum removes trapped gas in micropores.
Diluent	None (Pure IL)	Add TTE (1:2 molar ratio)	TTE (fluoroether) is non-solvating but lowers viscosity by ~70% without breaking the salt network [1].

Self-Validation Step: Disassemble a dummy cell after 1 hour. If the separator is opaque white (PP) or dry patches are visible, wetting is failed. It should be translucent (PP) or fully saturated (Glass Fiber).

## Module 3: Troubleshooting Chemical Resistance (SEI Engineering)

Symptom: Resistance (

) grows continuously with cycling.

The Mechanism: In dilute IL electrolytes (< 1 M), the

cation is abundant in the solvation sheath. Upon charging,

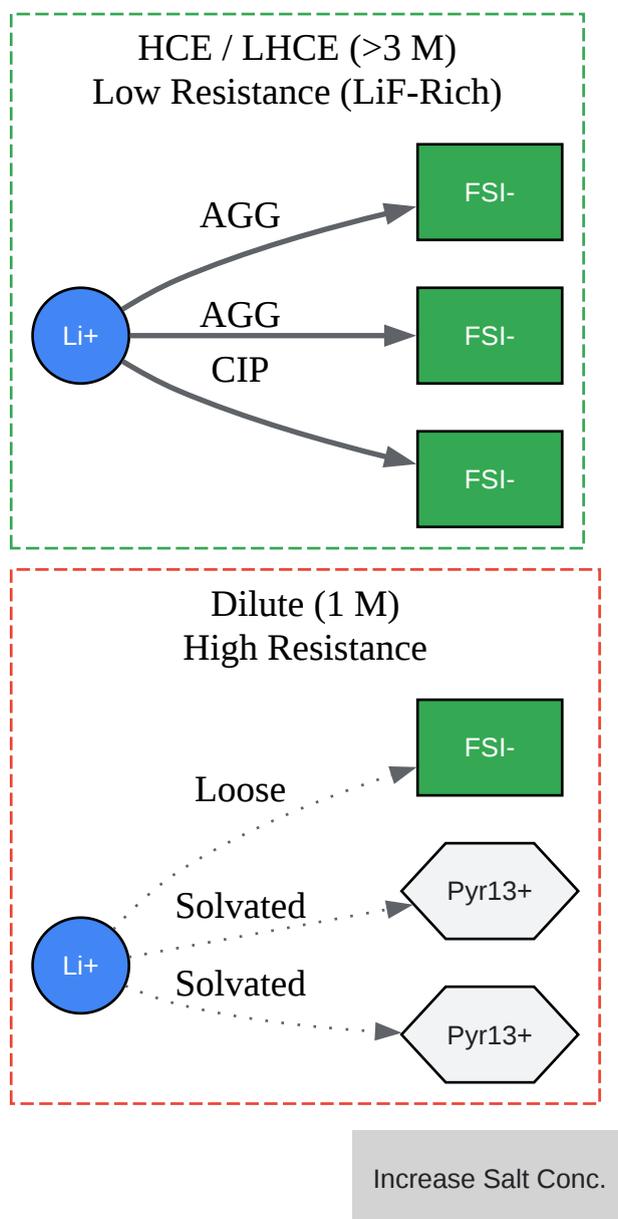
reduces on the anode before the Li ions, forming a thick, resistive organic layer. Goal: You want the FSI

anion to reduce, forming a thin, conductive LiF-rich interface.

The Solution: High Concentration Electrolytes (HCE) By increasing LiFSI concentration to >3.5 M (or >1:2 salt:IL molar ratio), you force FSI anions into the primary solvation sheath of Li

. This creates Contact Ion Pairs (CIPs) and Aggregates (AGGs).

### Solvation Structure Visualization



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Figure 2: Shift from cation-solvated (resistive SEI) to anion-solvated (conductive LiF SEI) structures [2].

Protocol for LHCE (Localized High Concentration Electrolyte): To get the chemical benefits of HCE without the viscosity penalty:

- Mix Salt: LiFSI + ProMPi FSI (1:1.2 molar ratio).

- Add Diluent: Add TTE (1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether) by volume (e.g., 30% vol).
- Result: The TTE does not dissolve the salt; it dilutes the bulk fluid while preserving the Li-FSI aggregates shown in Figure 2 [3].

## Module 4: Frequently Asked Questions (FAQs)

Q1: My resistance drops at 60°C but spikes when I return to room temperature. Why? A: This confirms a viscosity/transport limitation.[4] At 60°C, ProMPi FSI viscosity drops significantly, and ion mobility increases. If the cell fails at 25°C, your separator pore size is likely too small, or you need a diluent like TTE to lower the glass transition temperature (

) [4].

Q2: Can I use LiDFOB as an additive? A: Yes. Adding 1-2 wt% LiDFOB (Lithium difluoro(oxalato)borate) is highly effective. The oxalate moiety helps wet the separator, while the Boron/Fluorine components synergize with FSI to form a robust, flexible SEI that prevents continuous electrolyte decomposition [5].

Q3: Why does my impedance increase after 50 cycles? A: This is "Dead Li" accumulation. In ProMPi FSI, if the current density is too high (>0.5 mA/cm<sup>2</sup> without optimization), Li plates dendritically. These dendrites break off, becoming electrically isolated (dead Li), which increases the tortuosity for ions, manifesting as increased

and diffusion resistance. Solution: Apply higher stack pressure (approx 100-200 kPa) or switch to the LHCE formulation.

## References

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- To cite this document: BenchChem. [Technical Support Center: Optimizing Interfaces in ProMPi FSI Batteries]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1435769#reducing-interfacial-resistance-in-prompi-fsi-based-batteries\]](https://www.benchchem.com/product/b1435769#reducing-interfacial-resistance-in-prompi-fsi-based-batteries)

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